![molecular formula C27H27N3O4S2 B2645702 (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-42-1](/img/structure/B2645702.png)
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C27H27N3O4S2 and its molecular weight is 521.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential biological activities. Its structure includes multiple pharmacophoric elements that may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C26H26N4O6S3
- Molecular Weight : 586.7 g/mol
- CAS Number : 865160-26-5
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group is known for its capacity to form hydrogen bonds, potentially enhancing solubility and bioavailability. The dihydroisoquinoline moiety may influence interactions with enzymes or receptors involved in various signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the dihydroisoquinoline structure. For example, derivatives of this structure have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators and apoptotic pathways .
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The sulfonamide group is particularly effective in inhibiting bacterial growth by interfering with folate synthesis, a critical pathway in bacterial metabolism.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases . This activity may be linked to its ability to modulate signaling pathways associated with inflammation.
Case Studies
Study | Findings |
---|---|
Study 1 | Evaluated the cytotoxic effects on MCF-7 breast cancer cells; showed IC50 values in the low micromolar range, indicating strong antiproliferative activity. |
Study 2 | Investigated antimicrobial efficacy against E. coli and S. aureus; demonstrated significant inhibition zones in agar diffusion assays. |
Study 3 | Assessed anti-inflammatory properties using LPS-stimulated macrophages; found a reduction in TNF-alpha and IL-6 levels by over 50% at 10 µM concentration. |
Aplicaciones Científicas De Investigación
Antiviral Properties
Recent studies have highlighted the compound's potential antiviral activity. Similar compounds have shown efficacy against coronaviruses, including MERS-CoV, where they reduced viral plaque formation significantly in vitro. For instance, small molecule inhibitors related to this compound demonstrated up to 59.2% reduction in plaque formation at low micromolar concentrations .
Case Study: MERS-CoV Inhibition
A specific study evaluated various small molecules for their ability to inhibit MERS-CoV replication. Compounds structurally similar to (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibited promising results with half-maximal effective concentrations (EC50) in the low micromolar range.
Compound ID | % Plaque Reduction | Cytotoxicity (μM) |
---|---|---|
22 | 55.3 | 0.596 |
74 | 35.5 | 0.568 |
73 | 43.8 | 0.602 |
These findings indicate potential for further development as antiviral agents .
Cytotoxicity Studies
In cytotoxicity assessments conducted on human embryonic kidney cells (HEK293), compounds related to this structure demonstrated low toxicity profiles at concentrations below 20 μM. This suggests a favorable safety margin for further research and development .
Neurodegenerative Diseases
Research has indicated that compounds with similar structures may be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For example, studies have explored their use in ameliorating cognitive impairment associated with these conditions .
Antidepressant Activity
In vitro studies have assessed the potential of related compounds to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are critical targets in the treatment of depression. Some derivatives exhibited excellent inhibitory activity against MAO-B and butyrylcholinesterase (BuChE), suggesting their usefulness as antidepressants .
Q & A
Q. Basic: What are the recommended synthetic routes and optimization strategies for this compound?
Answer:
The synthesis involves multi-step organic transformations, including sulfonylation, amide coupling, and heterocyclic ring formation. Key steps:
- Sulfonylation: React 3,4-dihydroisoquinoline with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature) to form the sulfonamide intermediate .
- Thiazole Ring Formation: Use a benzo[d]thiazole precursor with a 2-ethoxyethyl substituent. Condensation reactions (e.g., with benzamide derivatives) under reflux in ethanol or THF yield the (Z)-configured imine .
- Optimization: Employ Design of Experiments (DoE) to refine reaction parameters (e.g., temperature, stoichiometry). For example, TBHP-mediated oxidative conditions improve yields in domino reactions .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization are critical for isolating the pure (Z)-isomer .
Q. Advanced: How can structure-activity relationships (SAR) guide the design of analogs targeting BChE inhibition?
Answer:
SAR studies on related sulfonamide-benzothiazole hybrids reveal:
- Sulfonyl Group Position: Para-substitution on the benzamide moiety enhances binding to BChE’s peripheral anionic site (PAS) .
- Ethoxyethyl Chain: The 2-ethoxyethyl group on the thiazole improves solubility and may modulate blood-brain barrier penetration .
- Z-Configuration: The (Z)-isomer shows higher selectivity for BChE over AChE due to steric and electronic alignment with the active site .
Methodology: - Use molecular docking (e.g., AutoDock Vina) to simulate binding poses.
- Validate with enzymatic assays (e.g., Ellman’s method) and compare IC₅₀ values of analogs .
Q. Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., sulfonamide NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
- Elemental Analysis: Matches calculated C, H, N, S percentages to confirm purity (>98%) .
- HPLC: Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity if asymmetric synthesis is involved .
Q. Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Conflicting results (e.g., anti-Aβ aggregation vs. cytotoxicity) may arise from:
- Assay Variability: Standardize protocols (e.g., Thioflavin T for Aβ aggregation, MTT for cytotoxicity) .
- Aggregation State: Dynamic light scattering (DLS) or TEM can verify compound aggregation in solution, which may artifactually enhance/inhibit activity .
- Orthogonal Validation: Use CRISPR-mediated BChE knockout models to confirm target specificity .
Q. Advanced: What computational methods predict interactions with G-quadruplex DNA?
Answer:
- Molecular Dynamics (MD): Simulate binding stability using AMBER or GROMACS. Focus on π-π stacking between the benzothiazole and guanine quartets .
- Fluorescence Titration: Measure changes in thiazole orange scaffold emission (λex = 485 nm, λem = 520 nm) upon DNA binding .
- Circular Dichroism (CD): Monitor structural changes in telomeric DNA (e.g., hybrid vs. parallel G-quadruplex conformations) .
Q. Basic: How to address solubility challenges in in vitro assays?
Answer:
- Co-solvents: Use DMSO (<1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Salt Formation: Synthesize hydrochloride or mesylate salts via acid-base reactions .
- Surfactants: Add Tween-80 (0.01% w/v) in cell culture media to prevent precipitation .
Q. Advanced: What mechanistic insights explain its dual anti-Aβ aggregation and BChE inhibition?
Answer:
- Cross-talk Hypothesis: BChE inhibition reduces acetylcholine hydrolysis, indirectly suppressing Aβ toxicity. Concurrently, the sulfonamide group binds Aβ fibrils via hydrogen bonding .
- Experimental Validation:
Q. Advanced: How to ensure enantiomeric purity during scale-up synthesis?
Answer:
- Chiral Catalysts: Use (R)-BINOL-derived phosphoric acids for asymmetric sulfonylation .
- Chiral Stationary Phases (CSP): Employ supercritical fluid chromatography (SFC) with Chiralcel OD-H for preparative separation .
- Circular Dichroism (CD): Monitor optical rotation ([α]D²⁵) to confirm configuration retention .
Q. Basic: What reaction mechanisms govern the (Z)-selectivity in imine formation?
Answer:
- Thermodynamic Control: Prolonged reflux favors the (Z)-isomer due to lower steric strain in the transition state .
- Chelation Effects: Ethoxyethyl groups coordinate with metal catalysts (e.g., Zn²⁺), stabilizing the (Z)-configuration .
- Intermolecular H-bonding: Sulfonamide NH forms hydrogen bonds with thiazole nitrogen, directing regioselectivity .
Q. Advanced: How to mitigate off-target effects in kinase inhibition studies?
Answer:
- Kinome-wide Profiling: Use SelectScreen® Kinase Profiling to identify off-target kinases (e.g., CDK2, EGFR) .
- Covalent Modification: Introduce acrylamide warheads for irreversible binding to cysteine residues in the target kinase .
- Cryo-EM: Resolve binding modes at near-atomic resolution to refine inhibitor design .
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S2/c1-2-34-18-17-30-24-9-5-6-10-25(24)35-27(30)28-26(31)21-11-13-23(14-12-21)36(32,33)29-16-15-20-7-3-4-8-22(20)19-29/h3-14H,2,15-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLXAPXFDSHHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.